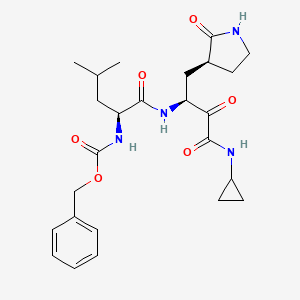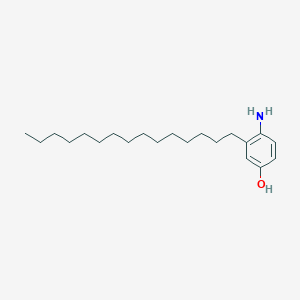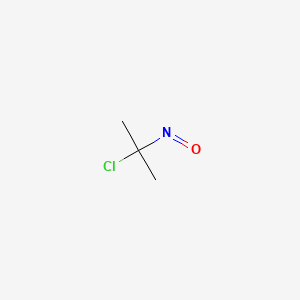
Propane, 2-chloro-2-nitroso-
Overview
Description
Propane, 2-chloro-2-nitroso-: is an organic compound with the molecular formula C₃H₆ClNO . It is a derivative of propane where one hydrogen atom is replaced by a chloro group and another by a nitroso group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propane, 2-chloro-2-nitroso- typically involves the chlorination of propane followed by the introduction of a nitroso group. One common method is the reaction of 2-chloropropane with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: These methods would need to be optimized for yield, purity, and safety, considering the reactive nature of the nitroso group .
Chemical Reactions Analysis
Types of Reactions: Propane, 2-chloro-2-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles like hydroxide ions or amines
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxide ions (OH⁻), amines (RNH₂)
Major Products Formed:
Oxidation: Propane, 2-chloro-2-nitro-
Reduction: Propane, 2-chloro-2-amine
Substitution: Propane, 2-hydroxy-2-nitroso- or propane, 2-amino-2-nitroso-
Scientific Research Applications
Propane, 2-chloro-2-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of propane, 2-chloro-2-nitroso- involves its reactivity with various molecular targets. The nitroso group is highly reactive and can form covalent bonds with nucleophiles, including proteins and nucleic acids. This reactivity can lead to modifications of biomolecules, affecting their function and activity. The chloro group can also participate in substitution reactions, further contributing to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Propane, 2-chloro-2-nitro- (C₃H₆ClNO₂): Similar structure but with a nitro group instead of a nitroso group.
Propane, 2-chloro-2-amine (C₃H₇ClN): Similar structure but with an amine group instead of a nitroso group.
Propane, 2-hydroxy-2-nitroso- (C₃H₇NO₂): Similar structure but with a hydroxy group instead of a chloro group
Uniqueness: Propane, 2-chloro-2-nitroso- is unique due to the presence of both a chloro and a nitroso group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-chloro-2-nitrosopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-3(2,4)5-6/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEALULDPPMPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(N=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178904 | |
| Record name | Propane, 2-chloro-2-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2421-26-3 | |
| Record name | Propane, 2-chloro-2-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-chloro-2-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


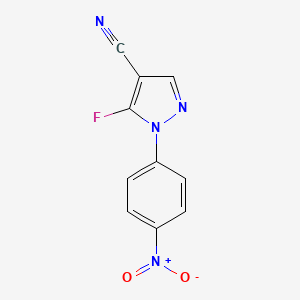


![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
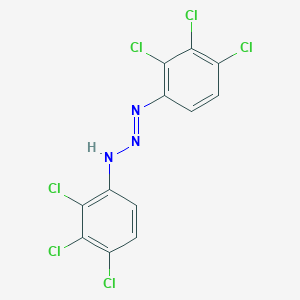
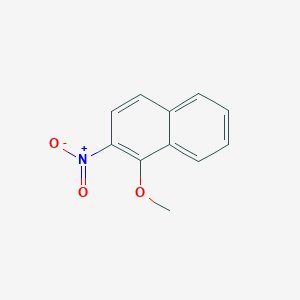
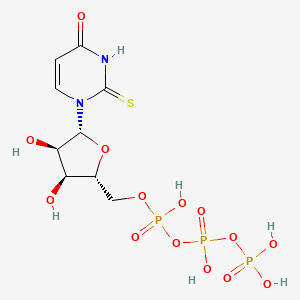

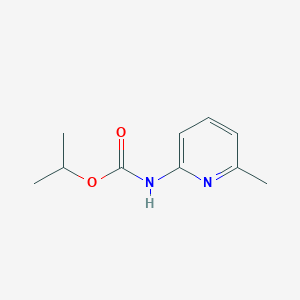
![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
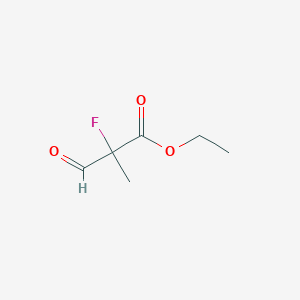
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
